molecular formula C16H15FN2O2S2 B12187686 7-({[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}methyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

7-({[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}methyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B12187686
M. Wt: 350.4 g/mol
InChI Key: ADEBPUSBIAOYBJ-UHFFFAOYSA-N
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Description

7-({[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}methyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

The synthesis of 7-({[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}methyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multiple steps. One common synthetic route includes the use of 3-fluoro-4-methoxyphenylboronic acid as a starting material . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired compound. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

7-({[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}methyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-({[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}methyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 7-({[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}methyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one include other thiazole derivatives such as 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole . These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct properties and applications.

Properties

Molecular Formula

C16H15FN2O2S2

Molecular Weight

350.4 g/mol

IUPAC Name

7-[(3-fluoro-4-methoxyphenyl)methylsulfanylmethyl]-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C16H15FN2O2S2/c1-10-7-23-16-18-12(6-15(20)19(10)16)9-22-8-11-3-4-14(21-2)13(17)5-11/h3-7H,8-9H2,1-2H3

InChI Key

ADEBPUSBIAOYBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC(=CC(=O)N12)CSCC3=CC(=C(C=C3)OC)F

Origin of Product

United States

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